molecular formula C18H18ClN3O2S B2881317 4-{[2-(4-chlorophenyl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione CAS No. 902503-20-2

4-{[2-(4-chlorophenyl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione

Cat. No. B2881317
CAS RN: 902503-20-2
M. Wt: 375.87
InChI Key: LVAJKBLYWSBCHB-UHFFFAOYSA-N
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Description

The compound “4-{[2-(4-chlorophenyl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione” is a complex organic molecule. It contains a quinazoline ring which is a type of heterocyclic compound. Quinazoline derivatives have been found to possess various biological activities . The compound also contains a 4-chlorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline ring, a thione group (sulfur atom double-bonded to a carbon atom), and a 4-chlorophenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thione group might be reactive towards nucleophiles, and the aromatic rings might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar thione group and the aromatic rings might influence its solubility and reactivity .

Scientific Research Applications

Antimicrobial Agent

This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with various bacterial and fungal species, potentially inhibiting their growth or killing them outright. This application is particularly relevant in the development of new antibiotics and antifungal medications, which are crucial in the fight against drug-resistant strains of pathogens .

Anticancer Activity

The quinazoline derivative exhibits promising anticancer properties. It has been studied for its efficacy in inhibiting the proliferation of cancer cells, including breast cancer cell lines. This suggests that it could be used in the development of novel chemotherapy agents, offering a new avenue for cancer treatment .

Biological Activity Modulation

Indole derivatives, which share a similar core structure to our compound, are known for their role in modulating biological activity. They have been used in the treatment of various disorders and diseases within the human body, including cancer and microbial infections. The compound’s ability to mimic these effects makes it a valuable tool for biomedical research .

Pharmacological Research

In pharmacological studies, this compound can serve as an intermediate in the synthesis of more complex molecules with therapeutic potential. Its chemical properties make it a versatile precursor in the creation of a wide range of pharmacologically active compounds .

Molecular Modelling

The compound’s structure allows it to be used in molecular modelling studies. Researchers can use it to understand the interaction between drugs and their targets, which is essential for the rational design of new medications with improved efficacy and reduced side effects .

Synthetic Chemistry

As a synthetic intermediate, this compound is valuable in the field of synthetic chemistry. It can be used to create a variety of heterocyclic compounds, which are a cornerstone of medicinal chemistry. These compounds can have a wide range of applications, from materials science to pharmaceuticals .

Future Directions

Future research on this compound could involve investigating its synthesis, characterizing its physical and chemical properties, and studying its potential biological activities .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{[2-(4-chlorophenyl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione' involves the reaction of 4-chlorobenzylamine with 6,7-dimethoxy-2(1H)-quinazolinethione in the presence of a suitable base to form the desired product.", "Starting Materials": [ "4-chlorobenzylamine", "6,7-dimethoxy-2(1H)-quinazolinethione", "Suitable base (e.g. sodium hydroxide, potassium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzylamine (1 equivalent) and 6,7-dimethoxy-2(1H)-quinazolinethione (1 equivalent) in a suitable solvent (e.g. ethanol, methanol).", "Step 2: Add a suitable base (e.g. sodium hydroxide, potassium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Acidify the reaction mixture with a suitable acid (e.g. hydrochloric acid) to obtain the crude product.", "Step 4: Purify the crude product by column chromatography or recrystallization to obtain the desired product." ] }

CAS RN

902503-20-2

Product Name

4-{[2-(4-chlorophenyl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione

Molecular Formula

C18H18ClN3O2S

Molecular Weight

375.87

IUPAC Name

4-[2-(4-chlorophenyl)ethylamino]-6,7-dimethoxy-1H-quinazoline-2-thione

InChI

InChI=1S/C18H18ClN3O2S/c1-23-15-9-13-14(10-16(15)24-2)21-18(25)22-17(13)20-8-7-11-3-5-12(19)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H2,20,21,22,25)

InChI Key

LVAJKBLYWSBCHB-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCCC3=CC=C(C=C3)Cl)OC

solubility

not available

Origin of Product

United States

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